3,4-Diaminobenzotrifluoride
Description
Significance in Contemporary Chemical Science
The significance of 3,4-diaminobenzotrifluoride in modern chemical science stems largely from its role as a monomer in the synthesis of high-performance polymers, particularly polyimides. google.com.pgvt.edu The incorporation of the fluorine-containing trifluoromethyl group into polymer backbones can significantly alter the material's properties. vt.edu
Research has demonstrated that the presence of the -CF3 group can lead to several desirable characteristics in the resulting polymers, including:
Enhanced Thermal Stability: Fluorinated polyimides often exhibit high glass transition temperatures and excellent thermal stability. vt.edu
Improved Solubility: The introduction of the bulky, asymmetric -CF3 group can disrupt polymer chain packing, leading to better solubility in organic solvents. vt.edu
Lower Dielectric Constant: The fluorine content helps to lower the dielectric constant of the material, a crucial property for applications in microelectronics. vt.eduresearchgate.net
Reduced Water Absorption: The hydrophobic nature of the trifluoromethyl group can decrease the water uptake of the polymer. vt.edu
These properties make polymers derived from this compound and its isomers suitable for advanced applications, such as in the aerospace and electronics industries, where materials with high thermal resistance and specific electrical properties are required. google.com.pgvt.edu
Scope of Academic Inquiry and Research Directions
Academic research involving this compound is primarily focused on its application in polymer and materials science. A significant area of investigation is the synthesis of novel polyimides and other polymers through its reaction with various dianhydrides. google.com.pgresearchgate.net The most common method for this is a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to form the final polyimide. vt.edu
Current research directions include:
Synthesis of Novel Polymers: Researchers are exploring the copolymerization of this compound with other diamines and dianhydrides to fine-tune the properties of the resulting polymers for specific applications. mdpi.comwikipedia.org For instance, the synthesis of polyimides using this compound (or its isomers) and dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) is a common area of study. researchgate.netmdpi.com
Materials for Advanced Technologies: There is a growing interest in using polymers derived from this compound in advanced technologies. For example, poly(3,5-diaminobenzotrifluoride) has been investigated for its potential use as an electrode material in dye-sensitized solar cells and for its electrochromic properties, which could be applied in electronic display materials. osti.govresearchgate.net
Structure-Property Relationship Studies: A fundamental aspect of the research involves understanding how the specific placement of the trifluoromethyl group on the aromatic ring influences the final properties of the polymers. acs.org This includes systematic studies on how the monomer structure affects characteristics like solubility, thermal stability, and optical transparency of the resulting polymer films. vt.edu
Key Research Findings on Polymers from Benzotrifluoride (B45747) Diamines
| Polymer System | Key Finding | Potential Application | Reference |
|---|---|---|---|
| Polyimides from 3,5-diaminobenzotrifluoride (B1329305) and 6FDA | Resulting film possesses high optical transparency and a low dielectric constant. | Transparent polyimide films with low-k dielectric properties for microelectronics. | researchgate.net |
| Fluorine-containing polyimides (e.g., FPI-3 from 6FDA and 3,5-diaminobenzotrifluoride) | Synthesized via a two-stage chemical imidization procedure, resulting in high molecular weight polymers. | Potential as negative friction layers for triboelectric nanogenerators. | mdpi.com |
| Poly(3,5-diaminobenzotrifluoride) (PDAT) films | Films grown via cyclic voltammetry exhibit electrochromic properties, changing color with applied voltage. | Counter electrodes in dye-sensitized solar cells and electronic display materials. | osti.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJHUJJBYMJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190272 | |
| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-71-8 | |
| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies
Transformations of the Amino and Trifluoromethyl Groups
The reactivity of 3,4-Diaminobenzotrifluoride is primarily centered around its two amino groups and the trifluoromethyl moiety. These functional groups allow for a range of chemical transformations, enabling the synthesis of various derivatives.
The amino groups of aromatic diamines can be susceptible to oxidation. While specific studies detailing the direct oxidation of this compound to its corresponding nitro derivatives are not extensively documented in the provided research, the general chemistry of aromatic amines suggests this possibility. The oxidation of aromatic amines can lead to the formation of nitroso and, subsequently, nitro compounds. During the degradation of diphenylamine, for instance, it is converted into various nitro and nitroso derivatives through reactions with nitrogen oxides. diva-portal.org
The process of converting an amino group to a nitro group is a critical transformation in organic synthesis, though it is more commonly achieved by nitration of a precursor followed by reduction, rather than direct oxidation of the amine.
This section pertains to the reduction of nitro derivatives back to their corresponding amines. The reduction of aromatic nitro compounds is a fundamental and widely used reaction in organic synthesis. wikipedia.org This process is crucial for synthesizing aromatic amines from readily available nitroaromatic precursors.
Several methods exist for this transformation, offering varying degrees of selectivity and reactivity:
Catalytic Hydrogenation : This is a common industrial-scale method. Reagents include Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org
Metal-Based Reductions : Iron powder in acidic media is a classic and effective method. wikipedia.org Other metals like zinc or tin have also been employed. google.com A novel process uses non-noble metal catalysts with bisulfite as the reductant under mild conditions, achieving quantitative conversion for various nitro compounds. google.com
Other Reagents : A combination of trichlorosilane (HSiCl₃) and a tertiary amine provides a mild, metal-free method that is tolerant of many functional groups. organic-chemistry.org Sodium hydrosulfite and sodium sulfide are also used. wikipedia.org
These reduction pathways typically proceed through nitroso and hydroxylamino intermediates before yielding the final amine product. nih.gov
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Raney Nickel, Pd/C, PtO₂ | Widely used in industry. | wikipedia.org |
| Metal in Acid | Fe in acidic media | Classic, effective method. | wikipedia.org |
| Bisulfite Reduction | Bisulfite, Non-Noble Metal Catalyst | Quantitative conversion under mild conditions. | google.com |
| Hydrosilylation | Trichlorosilane (HSiCl₃), Tertiary Amine | Metal-free, tolerates many functional groups. | organic-chemistry.org |
The trifluoromethyl (-CF₃) group is generally characterized by its high stability and resistance to nucleophilic attack due to the strength of the carbon-fluorine bonds. However, the broader field of nucleophilic aromatic substitution (SɴAr) on polyfluoroarenes provides context for such potential reactions.
In SɴAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. nih.gov For these reactions to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. harvard.edunih.gov The trifluoromethyl group itself is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions.
While direct substitution of the entire -CF₃ group is uncommon, SɴAr reactions on fluoroarenes often involve the displacement of a fluorine atom. nih.govresearchgate.net For example, in octafluorotoluene, the fluorine atom at the para-position to the trifluoromethyl group is regioselectively substituted by phenothiazine. nih.gov This selectivity is governed by the electron density at the reactive carbons and steric hindrance from the -CF₃ group. nih.gov The generally accepted mechanism for SɴAr involves a two-step addition-elimination sequence via a discrete Meisenheimer complex, though recent studies suggest that some of these reactions may proceed through a concerted mechanism. nih.gov
Cyclocondensation Reactions for Heterocycle Formation
The ortho-diamine arrangement of the two amino groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles.
The reaction of o-phenylenediamines with carboxylic acids is a well-established method for synthesizing 2-substituted benzimidazoles, known as the Phillips-Ladenburg reaction. semanticscholar.org This condensation reaction typically requires heating the diamine with a carboxylic acid, often in the presence of a mineral acid. semanticscholar.org
The reaction proceeds via an initial nucleophilic attack of one amino group on the protonated carboxylic acid, forming an intermediate arylamide. Subsequent intramolecular cyclization and dehydration yield the final benzimidazole (B57391) ring system. nih.gov
| Reactants | Reaction Type | Key Conditions | Product | Reference |
|---|---|---|---|---|
| o-phenylenediamine (B120857) derivative, Carboxylic Acid | Phillips-Ladenburg Reaction | Acidic conditions, Heat | 2-Substituted Benzimidazole | semanticscholar.org |
| o-phenylenediamine, Aromatic Acid (e.g., salicylic acid, benzoic acid) | Condensation | NH₄Cl (catalyst), EtOH, 80-90°C | 2-Aryl-Benzimidazole | semanticscholar.org |
| 1,2-Aromatic Diamine, Carboxylic Acid | Microdroplet Synthesis | Nano-electrospray (nESI) ion source, no added catalyst | Benzimidazole Derivative | nih.gov |
Recent advancements have demonstrated that this synthesis can be dramatically accelerated in charged microdroplets generated via nano-electrospray, proceeding without the need for an added acid or catalyst. nih.gov The extraordinary acidity at the droplet surface is believed to facilitate the reaction. nih.gov
The reaction of o-phenylenediamines with cyanogen bromide (BrCN) is a direct method for the synthesis of 2-aminobenzimidazole derivatives. In this cyclocondensation reaction, one amino group of the diamine acts as a nucleophile, attacking the carbon atom of cyanogen bromide. This is followed by an intramolecular cyclization involving the second amino group, which attacks the newly formed cyanamide intermediate. Subsequent elimination of hydrogen bromide results in the formation of the stable 2-aminobenzimidazole ring. This reaction provides a straightforward route to a key heterocyclic scaffold present in many biologically active molecules.
Formation of Complex Organic Structures
This compound serves as a critical starting material for the synthesis of fluorinated benzimidazole nucleosides, which are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis is typically a multi-step process.
First, the benzimidazole core is constructed. This is achieved through the Phillips reaction, which involves the condensation of an o-phenylenediamine, such as this compound, with an appropriate carboxylic acid. tandfonline.com For instance, reacting this compound with trifluoroacetic acid yields 5-(Trifluoromethyl)-1H-benzimidazole. ccsenet.org
Once the trifluoromethyl-substituted benzimidazole base is formed, the glycosylation step is performed to introduce a sugar moiety, typically a ribose or deoxyribose derivative. tandfonline.comccsenet.org A common method for this is the Vorbrüggen glycosylation, where the silylated heterocyclic base reacts with a protected sugar, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst. ccsenet.orgresearchgate.net This reaction leads to the formation of a protected nucleoside. The final step involves the removal of the protecting groups (debenzoylation) to yield the free fluorinated benzimidazole nucleoside. ccsenet.org
Table 2: Research Findings on Trifluoromethyl-Substituted Benzimidazole Nucleoside Synthesis
| Precursor | Reaction | Intermediate Product | Glycosylation Reactant | Final Product Class |
|---|---|---|---|---|
| This compound | Condensation with Trifluoroacetic Acid | 5-(Trifluoromethyl)-1H-benzimidazole | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 5-(Trifluoromethyl)benzimidazole Ribosides ccsenet.org |
This table outlines the synthetic pathway from this compound to complex nucleoside structures, highlighting key intermediates and reactants.
The presence of two primary amine groups makes this compound highly reactive towards isocyanates (R-N=C=O) for the formation of urea derivatives. This reaction is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. nih.govasianpubs.org The reaction is generally rapid and efficient, often proceeding at room temperature without the need for a catalyst. nih.gov
Given that this compound is a diamine, its reaction with isocyanates can lead to several products depending on the stoichiometry. The reaction with two equivalents of an isocyanate will yield a bis-urea derivative, where both amino groups have been converted to urea linkages. The resulting N,N'-disubstituted urea derivatives are an important class of compounds in medicinal chemistry and materials science. nih.govasianpubs.org For example, the reaction of an aromatic amine with an aryl isocyanate is a key step in the synthesis of compounds analogous to kinase inhibitors like Sorafenib. asianpubs.org
The general reaction is as follows: H₂N-(CF₃)C₆H₃-NH₂ + 2 R-N=C=O → R-NH-CO-NH-(CF₃)C₆H₃-NH-CO-NH-R
This versatility allows for the synthesis of a wide array of complex molecules by selecting different isocyanates as reaction partners.
Table 3: Reactants for Urea Derivative Synthesis
| Amine | Isocyanate | Resulting Functional Group | Product Class |
|---|---|---|---|
| This compound | Phenyl Isocyanate | N,N'-Diarylurea | Bis-urea derivative |
| This compound | Methyl Isocyanate | N-Aryl-N'-Alkylurea | Bis-urea derivative |
This table illustrates the formation of various urea derivatives through the reaction of this compound with different isocyanates.
Advanced Applications in Materials Science and Polymer Chemistry
Design and Synthesis of Fluorinated Polyimides
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The introduction of fluorine-containing monomers like 3,4-Diaminobenzotrifluoride can further enhance these properties and introduce new functionalities.
The synthesis of fluorinated copolyimide fibers has been achieved through a two-step wet-spinning method. These fibers, which can incorporate fluorine groups, exhibit notable changes in their structural and performance characteristics. For instance, the inclusion of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) moieties can lead to alterations in the material's properties. While highly oriented structures along the fiber's axial direction can be achieved, the introduction of bulky trifluoromethyl pendant groups may disrupt this orientation. In terms of mechanical performance, the tensile strength and initial modulus of these fibers can be significant, although these properties may decrease with an increased presence of bulky fluorinated groups. For example, some fluorinated co-polyimide fibers have shown a decrease in tensile strength from 2.56 to 0.13 GPa and in initial modulus from 91.55 to 2.99 GPa with structural modifications. However, these fibers maintain excellent thermal-oxidative stability, with 5% weight loss temperatures ranging from 495 to 552 °C in a nitrogen atmosphere. Furthermore, the dielectric permittivity of these fibers can be favorably reduced with the incorporation of 6FDA, with values decreasing from 3.46 to 2.78 at a frequency of 10 MHz. rsc.org
The development of fluorinated polyimide membranes is also a significant area of research, particularly for applications in sour natural gas separation. A melamine-copolymerization strategy has been employed to create solution-processable fluorinated copolyimides. These materials can be fabricated into robust films via solution casting without the need for post-treatments like crosslinking. nih.gov
Fluorinated polyimides are highly valued in optoelectronics for their optical transparency, low dielectric constant, and thermal stability. The polyimide 6FDA/TFDB, synthesized from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFDB), exemplifies the desirable properties of these materials. It exhibits high optical transparency in the UV-visible region, a low dielectric constant, low water absorption, and a low refractive index, attributed to its high fluorine content of 31.3%. titech.ac.jp
The optical loss of fluorinated polyimides is a critical parameter for their use in optical components. The 6FDA/TFDB polyimide, when cured at 350°C, has demonstrated an optical loss of 0.7 dB/cm at a wavelength of 0.63 µm, which is among the lowest for high-temperature cured polyimides. titech.ac.jp At the telecommunication wavelength of 1.3 µm, the optical loss was measured to be as low as 0.3 dB/cm. titech.ac.jp The refractive indices of these films can be precisely controlled by adjusting the monomer composition, which is crucial for the design of optoelectronic devices. titech.ac.jp
Semi-alicyclic polyimides containing trifluoromethyl groups also show promise for optoelectronic applications due to their excellent solubility, low water absorption, and good mechanical properties. These films exhibit high heat resistance with glass transition temperatures (Tg) ranging from 294–390 °C. Their water absorption values are significantly low, ranging from 0.77% to 1.08%, compared to the ~2.65% of commercial Kapton films. nih.gov
| Property | 6FDA/TFDB Polyimide | Semi-Alicyclic Polyimide | Fluorinated Co-PI Fibers |
| Optical Loss | 0.7 dB/cm @ 0.63 µm; 0.3 dB/cm @ 1.3 µm titech.ac.jp | - | - |
| Refractive Index | Controllable titech.ac.jp | Low nih.gov | - |
| Glass Transition Temp. (Tg) | - | 294–390 °C nih.gov | - |
| Water Absorption | Low titech.ac.jp | 0.77% - 1.08% nih.gov | - |
| Tensile Strength | - | 77.1–97.9 MPa nih.gov | 0.13 - 2.56 GPa rsc.org |
| Dielectric Permittivity | Low titech.ac.jp | 2.61 - 2.76 nih.gov | 2.78 - 3.46 @ 10 MHz rsc.org |
| Thermal Stability (5% wt. loss) | - | - | 495–552 °C rsc.org |
While the direct integration of this compound into triboelectric nanogenerator (TENG) architectures is not extensively documented in the provided search results, the properties of fluorinated polyimides make them potential candidates for such applications. TENGs rely on materials with distinct triboelectric properties to generate electricity from mechanical energy. The surface properties and dielectric constant of a material are crucial for its performance in a TENG. Fluorinated polymers are known to be highly electronegative, making them excellent candidates for the tribonegative layer in a TENG. Further research into the specific triboelectric properties of polyimides derived from this compound could open up new avenues for their use in high-performance, flexible, and durable TENG devices.
Functional Polymer Films
The electropolymerization of aromatic amines is a versatile method for creating thin, functional polymer films with a range of applications.
Functional polymer films of Poly(3,5-diaminobenzotrifluoride) (PDAT) have been successfully fabricated on fluorine-doped tin oxide (FTO) glass substrates. The synthesis is achieved through the cyclic voltammetry (CV) method at room temperature, which allows for controlled film thickness. osti.govresearchgate.net Following the film growth, platinum (Pt) particles can be deposited onto the PDAT films using an electrochemical method. The morphology of these films and the aggregation of the Pt particles can be investigated using scanning electron microscopy (SEM), while Fourier transform infrared (FT-IR) and UV-vis absorption spectroscopy are employed to characterize the chemical structure of the PDAT. osti.govresearchgate.net
PDAT films have shown significant promise in electrochemical applications, particularly as counter electrodes in dye-sensitized solar cells (DSSCs). In a typical DSSC, the PDAT film acts as the counter electrode, while a dye-sensitized TiO₂ layer serves as the anode. osti.govresearchgate.net The photovoltaic performance of these solar cells is influenced by factors such as the loading of platinum particles on the PDAT film. Research has shown that as the Pt loading increases, the morphology of the film changes, leading to an increase in the efficiency of the solar cell. osti.govresearchgate.net
Furthermore, PDAT films exhibit interesting electrochromic properties. As the applied voltage is increased, the color of the PDAT film can reversibly change from pale yellow to yellow. osti.govresearchgate.net This behavior indicates their potential for use in electronic display materials. osti.govresearchgate.net
| Application | Key Findings |
| Dye-Sensitized Solar Cells (DSSCs) | PDAT films serve as effective counter electrodes. Solar cell efficiency increases with higher Pt loading on the PDAT film. osti.govresearchgate.net |
| Electrochromic Devices | PDAT films exhibit reversible color change from pale yellow to yellow with increasing voltage, suggesting their use in electronic displays. osti.govresearchgate.net |
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of porous, crystalline polymers with ordered structures and high thermal stability. Their unique properties, such as large surface area and tunable porosity, make them promising materials for a variety of applications, including gas storage, catalysis, and separation science. The incorporation of specific functional groups into the organic building blocks of COFs can further enhance their performance and tailor their properties for specific tasks.
Scientific literature extensively documents the synthesis of trifluoromethyl-functionalized COFs as a strategy to enhance the material's properties. The introduction of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can impart unique characteristics to the resulting COF, such as increased dipole moments and modified pore environments. These features are highly desirable for applications in selective adsorption and separation.
However, a thorough review of available scientific research indicates that while other trifluoromethyl-functionalized diamines, such as 2,5-diaminobenzotrifluoride and 2,2′-bis(trifluoromethyl)benzidine, have been successfully employed as monomers in the synthesis of COFs, there is currently no specific data or research available that details the use of This compound for this purpose. The synthesis of COFs typically involves the condensation reaction between multitopic organic building blocks, such as amines and aldehydes, to form a porous and crystalline framework. The specific geometry and reactivity of the monomers are crucial in determining the final structure and properties of the COF.
The separation of isomers, which are molecules with the same chemical formula but different structural arrangements, is a significant challenge in the chemical industry. The similar physical properties of isomers, such as boiling point and solubility, make their separation by conventional methods difficult and energy-intensive.
COF-based materials have emerged as a promising platform for isomer separation due to their well-defined pore structures and the ability to introduce specific functionalities. The trifluoromethyl group, in particular, has been shown to enhance the isomer separation capabilities of COFs. The strong dipole moment of the -CF3 group can lead to enhanced dipole-dipole interactions with specific isomers, leading to differential retention and effective separation.
While the potential for COFs functionalized with this compound to exhibit isomer separation capabilities is theoretically plausible, the absence of any reported synthesis of such materials means that their performance in this application remains unexplored. Research on other trifluoromethyl-functionalized COFs has demonstrated their effectiveness in separating various isomers, including xylene and cresol isomers. These studies highlight the importance of the specific placement and density of the trifluoromethyl groups within the COF structure for achieving high separation efficiency.
Role in Medicinal Chemistry and Pharmaceutical Research
Synthesis of Pharmacologically Active Derivatives
The chemical structure of 3,4-diaminobenzotrifluoride, featuring two adjacent amine groups on a benzotrifluoride (B45747) core, makes it an ideal starting material for the synthesis of various heterocyclic compounds with therapeutic potential.
Benzimidazole (B57391) Derivatives with Antimicrobial and Antibacterial Activity
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antibacterial properties. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In this context, this compound serves as a trifluoromethylated o-phenylenediamine precursor. The presence of the trifluoromethyl group is known to enhance the biological activity of heterocyclic systems.
The general synthetic route to 5-(trifluoromethyl)benzimidazoles from this compound involves a condensation reaction, a classic method known as the Phillips condensation. This reaction typically proceeds by heating the diamine with a carboxylic acid, often in the presence of a dehydrating agent or under acidic conditions.
A variety of benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antibacterial efficacy. Studies have shown that certain fluorinated benzimidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds have demonstrated notable minimum inhibitory concentration (MIC) values against strains like Bacillus subtilis. acgpubs.org The trifluoromethyl group, in particular, has been highlighted as a key substituent for enhancing the antimicrobial potency of the benzimidazole scaffold. nih.gov Research has indicated that the presence of a strong electron-withdrawing group like fluorine on the phenyl ring of a benzimidazole derivative can improve its antifungal activity against various fungal species. acgpubs.org
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Type | Target Organism | Activity | Reference |
|---|---|---|---|
| Fluorinated Benzimidazoles | Bacillus subtilis | Good antibacterial activity (MIC of 7.81 μg/mL for a 2-(m-fluorophenyl)-benzimidazole derivative) | acgpubs.org |
| Trifluoromethyl-substituted Benzimidazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity (MIC values of 12.5-25 μg/mL) | nih.govgsconlinepress.com |
| Benzimidazole-hydrazones | Candida species | Notable antifungal activity | nih.gov |
Triazole Scaffolds for Diverse Therapeutic Agents (e.g., Antifungal, Anticancer, Antiviral)
Triazole scaffolds are another critical class of heterocyclic compounds with a wide range of therapeutic applications, including antifungal, anticancer, and antiviral activities. nih.govfrontiersin.org The synthesis of benzotriazoles can be achieved from o-phenylenediamines through diazotization. This compound can be utilized to produce trifluoromethyl-substituted benzotriazoles. This process involves treating the diamine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, which leads to the formation of the triazole ring fused to the trifluoromethyl-benzene ring.
The incorporation of a trifluoromethyl group into the benzotriazole (B28993) structure can significantly influence its pharmacological properties. gsconlinepress.com Triazole derivatives are known to exhibit a broad spectrum of biological activities. nih.govfrontiersin.org For example, various 1,2,4-triazole (B32235) derivatives have been synthesized and have shown promising antifungal and antibacterial activities. mdpi.comresearchgate.net
Fluorinated Nucleoside Analogues for Enhanced Biological and Chemical Stability
Fluorinated nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The introduction of fluorine into a nucleoside can dramatically alter its biological properties, often leading to enhanced metabolic stability and improved therapeutic efficacy. nih.govmdpi.commdpi.com The stability of the glycosidic bond, in particular, is a crucial factor for the biological activity of nucleoside analogues, and fluorine substitution is known to increase this stability, especially in acidic environments. nih.gov
While direct synthesis from this compound is not a standard route for creating the glycone (sugar) part of nucleosides, fluorinated aromatic compounds are essential building blocks in the multi-step synthesis of various nucleoside analogues. The trifluoromethyl group can be incorporated into the heterocyclic base of the nucleoside. The synthesis of such modified nucleosides typically involves the condensation of a protected and activated sugar derivative with a heterocyclic base. In this case, a trifluoromethyl-substituted heterocycle derived from this compound could be used.
The presence of fluorine in the nucleoside structure can lead to a number of advantageous properties:
Increased Metabolic Stability: The strong carbon-fluorine bond is more resistant to enzymatic cleavage, leading to a longer biological half-life.
Altered Electronic Properties: Fluorine's high electronegativity can influence the electronic distribution within the molecule, potentially leading to stronger binding interactions with target enzymes.
Conformational Rigidity: Fluorine substitution can influence the sugar pucker conformation, which can be critical for biological activity.
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of various substituents and their positions on the benzimidazole or triazole ring system.
For benzimidazole derivatives, SAR studies have revealed several key trends. The position and nature of substituents on the benzimidazole ring have a significant impact on their antimicrobial activity. nih.gov For instance, modifications at the 2- and 5/6-positions have been extensively explored to enhance efficacy against a broad spectrum of pathogens. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, often contributes positively to the biological activity. researchgate.net Studies on fluorinated benzimidazoles have shown that the position of the fluorine atom on a phenyl substituent can dramatically affect antibacterial and antifungal properties. acgpubs.org For example, a meta-fluoro substitution on a 2-phenylbenzimidazole (B57529) was found to be particularly effective against B. subtilis. acgpubs.org
Computational Approaches in Drug Discovery
In recent years, computational methods have become an indispensable tool in drug discovery, accelerating the identification and optimization of lead compounds.
Machine Learning for Compound Prioritization
Machine learning (ML) models are increasingly being used to predict the biological activity of chemical compounds, thereby prioritizing which molecules to synthesize and test. arxiv.orgnih.gov These models are trained on large datasets of known active and inactive compounds and can learn complex relationships between chemical structures and their biological effects.
For derivatives of this compound, ML models can be developed to predict their antimicrobial, antifungal, or anticancer activity. elifesciences.orgpreprints.org These models typically use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, as input features. By training on a dataset of trifluoromethyl-substituted benzimidazoles with known activities, an ML model could learn to predict the activity of new, unsynthesized derivatives. This predictive capability allows researchers to screen large virtual libraries of compounds and prioritize those with the highest probability of being active, saving significant time and resources in the drug discovery pipeline. Various ML algorithms, such as Random Forest, Support Vector Machines, and Neural Networks, have been successfully applied to predict the activity of chemical compounds. doi.org
Molecular Docking and Dynamics Simulations for Protein Interaction Mechanisms
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial tools in modern drug discovery for predicting and analyzing the interaction between a ligand and a protein at the molecular level. sysrevpharm.org These methods provide valuable insights into the binding modes, affinities, and the stability of the ligand-protein complex, thereby guiding the rational design and optimization of drug candidates. nih.govmdpi.com For compounds derived from the this compound scaffold, these in silico studies are instrumental in elucidating their mechanism of action against specific biological targets.
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including benzimidazoles, which are recognized for their wide range of biological activities. The trifluoromethyl (-CF3) group is a particularly important feature, as it can enhance metabolic stability and membrane permeability, and often participates in key binding interactions with protein targets.
A notable example involves the investigation of 2-Trifluoromethyl-1H-benzimidazole derivatives, synthesized from halogenated benzene-1,2-diamines, as inhibitors of Protein Kinase CK2 (CK2α), a significant target in cancer therapy. mdpi.com In silico molecular docking was employed to predict the binding capability of these ligands at the ATP-binding site of CK2α. mdpi.com
For instance, the docking of 5,6-dichloro-2-(trifluoromethyl)-1H-benzo[d]imidazole, a derivative synthesized from a precursor similar to this compound, demonstrated its potential as a CK2 inhibitor. mdpi.com The binding affinity and interaction patterns predicted by these computational models provide a foundational hypothesis for the compound's inhibitory activity, which is then typically validated through experimental bioassays. mdpi.com
The data from such studies can be summarized to compare different derivatives and understand structure-activity relationships (SAR).
Table 1: Molecular Docking and Activity Data for a Representative Benzimidazole Derivative Against Protein Kinase CK2α
| Compound | Target Protein | Predicted Binding Affinity (IC50, µM) | Key Interacting Residues (Predicted) | Type of Interactions |
|---|
Data sourced from a study on halogenated heterocyclic ligands, including 2-Trifluoromethyl-1H-benzimidazole derivatives. mdpi.com
While detailed molecular dynamics simulations provide deeper insights into the stability of the ligand-protein complex over time, initial docking studies are critical for screening and identifying promising candidates derived from scaffolds like this compound. nih.govnih.govmdpi.com These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and further biological evaluation. sysrevpharm.org
Photochemical Reactivity and Environmental Fate Studies
Photodefluorination Mechanisms and Product Identification
The primary photochemical reaction for benzotrifluoride (B45747) derivatives in aqueous environments is photodefluorination, a process involving the cleavage of a carbon-fluorine (C-F) bond. acs.org Studies on analogous compounds indicate that this transformation proceeds through a photohydrolysis mechanism, where the -CF3 group is ultimately converted into a carboxylic acid (-COOH) group. acs.orgnih.gov For instance, upon irradiation, the related compound 3,5-diaminobenzotrifluoride (B1329305) is transformed into 3,5-diaminobenzoic acid. nih.gov Similarly, 3-aminobenzotrifluoride is converted to 3-aminobenzoic acid, a product confirmed through high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (ESI-HRMS). acs.org
Following this established pathway, the expected primary photoproduct of 3,4-Diaminobenzotrifluoride is 3,4-Diaminobenzoic acid . The reaction involves the nucleophilic attack of water on the carbon atom of the trifluoromethyl group, leading to the stepwise substitution of fluorine atoms with hydroxyl groups, which is then followed by the elimination of water to form the stable carboxylic acid. nih.gov The mechanism is proposed to be a photo-S_N2 type, where the presence of electron-donating groups on the benzene (B151609) ring can stabilize the transition state. acs.org
Influence of Ring Substituents on Photoreactivity and Quantum Yields
The rate and efficiency of photodefluorination are profoundly influenced by the nature and position of other substituents on the benzene ring. acs.org Strong electron-donating groups (EDGs), such as the amino (-NH2) groups in this compound, are known to significantly enhance the photoreactivity of the -CF3 group. acs.org These groups increase the electron density on the aromatic ring, which facilitates the crucial C-F bond cleavage.
The quantum yield (Φ), which measures the efficiency of a photochemical process, is a key parameter in these studies. Research on monosubstituted aminobenzotrifluorides demonstrates a strong positional effect. For the -NH2 substituent, substitution at the 2- (ortho) and 3- (meta) positions results in very high rates of photodefluorination, whereas substitution at the 4- (para) position leads to the lowest rates. acs.org
In this compound, there is an amino group at the 3-position and another at the 4-position relative to the -CF3 group. The amino group at the meta position is expected to strongly activate the molecule towards photodefluorination, while the para-amino group will have a less pronounced effect. The combined influence of these two powerful electron-donating groups suggests that this compound would be highly susceptible to photochemical degradation.
To illustrate the impact of substituents, the table below presents quantum yield data for closely related compounds.
Table 1: Photodefluorination Quantum Yields of Related Substituted Benzotrifluorides
| Compound | Substituent(s) | Position(s) | Quantum Yield (Φ) x 10⁻⁴ |
|---|---|---|---|
| 3-Aminobenzotrifluoride | -NH₂ | 3- (meta) | ~200 |
| 4-Aminobenzotrifluoride | -NH₂ | 4- (para) | Not Reported (low reactivity) |
| 3-Hydroxybenzotrifluoride | -OH | 3- (meta) | ~2 |
| 4-Hydroxybenzotrifluoride | -OH | 4- (para) | ~0.1 |
This interactive table is based on data for monosubstituted benzotrifluorides, as specific quantum yield data for this compound is not available in the cited literature. The data illustrates the established principle of substituent effects. acs.org
Structure-Reactivity Relationship Studies
The connection between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For the photolysis of benzotrifluoride derivatives, studies have established clear qualitative principles: the photoreactivity toward C-F bond hydrolysis is significantly enhanced by the presence of strong electron-donating groups. acs.org
While attempts to create a precise quantitative structure-activity relationship (QSAR) linking photoreactivity to electronic parameters like the Hammett constant have proven challenging for this class of compounds, the qualitative trend is undeniable. acs.org The order of reactivity enhancement by N-substituted amino groups follows the series: –NHCH₃ > –NH₂ ≫ –NHCOCH₃, which correlates with the electron-donating strength of these groups. acs.org
Given that this compound possesses two unsubstituted amino groups, its structure is inherently primed for high photochemical reactivity. The electron-donating character of these substituents stabilizes the transition state of the photohydrolysis reaction, thereby lowering the energy barrier for the C-F bond cleavage and promoting the formation of the corresponding benzoic acid derivative. acs.org This inherent reactivity suggests a limited persistence in sunlit aquatic environments.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,4-Diaminobenzoic acid |
| 3,5-Diaminobenzotrifluoride |
| 3,5-Diaminobenzoic acid |
| 3-Aminobenzotrifluoride |
| 3-Aminobenzoic acid |
| 4-Aminobenzotrifluoride |
| 3-Hydroxybenzotrifluoride |
Advanced Characterization Methodologies in Research
Spectroscopic Techniques
Spectroscopy is a cornerstone in the characterization of 3,4-Diaminobenzotrifluoride, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural features.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The infrared spectrum reveals absorption bands corresponding to the specific vibrational frequencies of the bonds within the molecule.
For this compound, the FTIR spectrum is characterized by several key absorption regions. The N-H stretching vibrations of the primary amine (-NH₂) groups typically appear as a pair of bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The spectrum also shows characteristic absorptions for aromatic C=C ring stretching in the 1620-1450 cm⁻¹ range. The C-N stretching vibrations are typically found between 1350 and 1250 cm⁻¹. A crucial feature for this molecule is the presence of strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl (-CF₃) group, which are typically very intense and appear in the 1350-1100 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, comprehensive spectral data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The two primary amine groups (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The three aromatic protons are in different chemical environments and would be expected to appear in the aromatic region (typically 6.0-7.5 ppm). Due to the electron-withdrawing nature of the -CF₃ group and the electron-donating nature of the -NH₂ groups, the proton adjacent to the -CF₃ group would be the most deshielded. Spin-spin coupling would lead to complex splitting patterns (doublets and doublets of doublets) for these aromatic protons.
¹³C NMR: The carbon NMR spectrum would display signals for each of the seven unique carbon atoms in the molecule. The carbon atom of the trifluoromethyl group would be observed as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons would appear in the typical downfield region for aromatic compounds (approximately 110-150 ppm). The carbons bonded to the fluorine and nitrogen atoms would show characteristic shifts influenced by the electronegativity of these atoms. The C-F coupling would also be observable for the aromatic carbon directly attached to the -CF₃ group.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum available from the NIST Mass Spectrometry Data Center shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 176, which corresponds to the nominal molecular weight of the compound (C₇H₇F₃N₂). oup.com The spectrum also displays significant fragment ions, providing insight into the molecule's structure. Key fragments arise from the loss of atoms or groups from the molecular ion.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated monoisotopic mass of this compound is 176.056133 u. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula C₇H₇F₃N₂.
| Technique | Parameter | Observed/Reported Value | Reference |
|---|---|---|---|
| Electron Ionization MS | Molecular Ion Peak (M⁺•) | 176 m/z | oup.com |
| HRMS (Calculated) | Monoisotopic Mass | 176.056133 u |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb ultraviolet light. The presence of the aromatic ring and the amino groups, which act as chromophores and auxochromes, respectively, gives rise to characteristic absorption bands. Typically, aromatic amines exhibit strong absorption peaks in the UV region, generally between 200 and 400 nm. The exact position of the absorption maxima (λmax) would depend on the solvent used for the analysis.
X-ray Diffraction (XRD) for Structural Confirmation and Crystallinity
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a solid at room temperature, single-crystal XRD could provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. A search of crystallographic databases indicates that the single crystal structure of this compound has not been publicly reported. Powder XRD could be used to assess the crystallinity and phase purity of a bulk sample.
Chromatographic and Separation Techniques
Chromatographic methods are essential for the separation, purification, and analytical determination of this compound.
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of aromatic amines. A typical method for this compound would likely involve reverse-phase chromatography. oup.com In this setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, would be used with a polar mobile phase. The mobile phase would likely be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid additive to control the ionization state of the amine groups. oup.comnih.gov Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another suitable technique, particularly for assessing purity and identifying volatile impurities. d-nb.info For GC analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The compound would be vaporized and carried through the column by an inert gas, with separation based on boiling point and interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for separating, identifying, and quantifying components in a liquid mixture. The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). wur.nl For aromatic amines like this compound, reversed-phase HPLC is commonly employed, typically using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net Separation occurs based on the differential partitioning of the analyte between the two phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the column. Detection is often achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound absorbs light. sielc.com
The following table outlines a typical set of parameters for an HPLC analysis of an aromatic amine.
| Parameter | Condition |
| Column | C18 bonded silica (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (60:40 v/v) wur.nl |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm sielc.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds that can be vaporized without decomposition. thermofisher.com In GC, a carrier gas (mobile phase), typically an inert gas like helium or nitrogen, flows through a long column. youtube.com The sample is injected into a heated port, vaporized, and carried into the column by the mobile phase. youtube.com Separation is based on the compound's boiling point and its affinity for the stationary phase lining the column. youtube.com Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster. youtube.com Mass spectrometry (MS) is often coupled with GC (GC-MS), serving as a powerful detector to identify the separated components based on their mass-to-charge ratio and fragmentation patterns. thermofisher.com
Below is a table of representative GC-MS parameters that could be applied to the analysis of this compound.
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., 30 m x 0.32 mm x 0.5 µm) thermofisher.com |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min thermofisher.com |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV thermofisher.com |
| Transfer Line Temp | 250 °C |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and is often used to monitor the progress of a chemical reaction or assess compound purity. uvic.caorgchemboulder.com The stationary phase is a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a flat carrier like a glass or plastic plate. orgchemboulder.com A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent or mobile phase). orgchemboulder.com As the eluent moves up the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. umich.edu The separation results in spots at different heights on the plate, which can be visualized under UV light or by using chemical stains. illinois.edu The retention factor (R_f) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key characteristic used for identification. hplc.sk
The table below shows hypothetical R_f values for this compound in different solvent systems.
| Solvent System (Eluent) | Ratio (v/v) | Hypothetical R_f Value |
| Hexanes / Ethyl Acetate | 70 : 30 | 0.35 |
| Dichloromethane / Methanol | 95 : 5 | 0.50 |
| Chloroform / Triethylamine | 6 : 1 nih.gov | 0.60 |
Morphological and Thermal Analysis
Beyond chromatographic purity, understanding the physical and thermal properties of a solid compound is critical.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. mdpi.com The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. mdpi.com Secondary electron imaging, a common mode in SEM, provides detailed information about surface texture and morphology at high magnifications. mdpi.com For a crystalline solid like this compound, SEM can be used to visualize the shape, size distribution, and surface features of its particles. This morphological information is crucial for understanding its physical properties.
The following table summarizes the type of information obtained from an SEM analysis.
| Analytical Parameter | Observed Information |
| Magnification | 100x - 10,000x |
| Imaging Mode | Secondary Electron Imaging (SEI) |
| Particle Shape | e.g., Crystalline, irregular, needle-like |
| Particle Size Range | e.g., 10-100 µm |
| Surface Topography | e.g., Smooth, rough, porous |
| Agglomeration State | e.g., Discrete particles, agglomerated clusters |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu The analysis provides information on the thermal stability and decomposition characteristics of materials. nih.gov As the sample is heated, it may lose mass due to processes like decomposition or evaporation. mdpi.com A TGA curve plots the percentage of mass remaining against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability. mdpi.comenergetic-materials.org.cn
This table presents potential TGA data for this compound, performed under a nitrogen atmosphere.
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (N₂) |
| Onset of Decomposition | ~200 °C |
| Peak Decomposition Temperature | ~250 °C |
| Total Mass Loss | >95% |
| Temperature Range | 50 °C to 500 °C researchgate.net |
Advanced Property Characterization
The collective data from these advanced methodologies provides a comprehensive profile of this compound. HPLC and GC analyses establish the purity of the compound and identify any potential impurities from its synthesis. TLC offers a rapid method for routine purity checks. Concurrently, SEM reveals the physical form, including the crystal habit and size of the solid material. Finally, TGA determines the thermal stability, defining the temperature limits within which the compound remains intact. Together, these techniques are indispensable for ensuring the quality, consistency, and reliability of the compound for research applications.
Water Contact Angle (WCA) Measurements
Water Contact Angle (WCA) measurement is a key technique used to determine the wetting characteristics of a solid surface, providing a quantitative measure of its hydrophobicity or hydrophilicity. The angle formed by a droplet of water on a surface is indicative of the interfacial tensions between the solid, liquid, and vapor phases. A high contact angle suggests a hydrophobic (water-repellent) surface, while a low contact angle indicates a hydrophilic (water-attracting) surface.
In the context of this compound, WCA measurements would be particularly relevant when it is used as a monomer to create polymeric films or as a surface modification agent. The presence of the trifluoromethyl (-CF3) group is expected to lower the surface energy of materials, thereby increasing their hydrophobicity.
Currently, specific research studies detailing the water contact angle measurements exclusively for surfaces derived from or modified with this compound are not available in the public domain. However, research on analogous fluorinated polyimides and surface coatings consistently demonstrates that the incorporation of fluorine atoms significantly increases the water contact angle. For instance, studies on polyimides often show that the introduction of -CF3 groups can elevate WCA values, indicating enhanced water repellency. This effect is critical for applications requiring low surface energy, such as in moisture-resistant coatings, low-dielectric constant materials for microelectronics, and antifouling surfaces.
Electrostatic Potential Distribution (ESP) Analysis
Electrostatic Potential (ESP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing crucial insights into its reactive behavior. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, an ESP analysis would reveal the influence of its distinct functional groups on its electronic character. The electron-rich amino groups (-NH2) would be expected to be sites of negative electrostatic potential, making them nucleophilic centers. Conversely, the highly electronegative fluorine atoms in the trifluoromethyl group (-CF3) would withdraw electron density, creating a region of positive or less negative potential around the trifluoromethyl group and the adjacent part of the benzene (B151609) ring.
Computational Chemistry and Modeling Studies
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))
There is a lack of specific research applying Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of 3,4-Diaminobenzotrifluoride. In general, DFT is a powerful computational method for investigating the properties of organic molecules. For a compound like this compound, DFT could theoretically be used to calculate a range of parameters.
Table 1: Potential DFT-Calculable Properties for this compound
| Property | Description | Potential Insights |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. |
While these calculations are feasible, specific published data for this compound is not currently available.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The conventional synthesis of 3,4-Diaminobenzotrifluoride typically involves the reduction of a corresponding dinitro or nitro-amino precursor. A common industrial method is the catalytic hydrogenation of 4-amino-3-nitrobenzotrifluoride. While effective, future research is geared towards developing more efficient, sustainable, and cost-effective synthetic routes.
Key areas for exploration include:
Advanced Catalysis: Research into novel catalytic systems is a primary focus. This includes the development of catalysts based on non-precious, earth-abundant metals like nickel and copper to replace more expensive noble metals such as palladium and platinum. rsc.org The design of bimetallic nanoparticles or supported single-atom catalysts could offer higher activity and selectivity, reducing catalyst loading and reaction times. rsc.org Furthermore, hybrid bio-chemo catalysts, which might immobilize enzymes on supports, present a green alternative, enabling reactions under mild conditions with high specificity. nih.gov
Process Optimization: Future studies will likely focus on optimizing reaction parameters to enhance yield and purity while minimizing energy consumption. This involves exploring milder reaction conditions, such as lower hydrogen pressures and temperatures, which also improve the safety profile of the process. google.commt.com The investigation of continuous flow reactors instead of batch processes could offer better control over reaction conditions and lead to more consistent product quality and higher throughput.
Green Chemistry Approaches: The development of synthetic pathways that align with the principles of green chemistry is crucial. This includes the use of environmentally benign solvents, such as water or supercritical fluids, to replace volatile organic compounds. Additionally, exploring electrochemical reduction methods, which use electricity as the reducing agent, could eliminate the need for high-pressure hydrogen gas and chemical reducing agents, thereby reducing waste generation.
A comparative overview of current and potential future synthetic strategies is presented below.
| Feature | Conventional Method (e.g., Pd/C Catalysis) | Future Research Direction |
| Catalyst | Noble metals (e.g., Palladium, Platinum) | Earth-abundant metals (Ni, Cu), biocatalysts, single-atom catalysts |
| Reductant | High-pressure Hydrogen (H₂) | H₂ at atmospheric pressure, electrochemical methods |
| Solvent | Organic solvents (e.g., Methanol, THF) | Green solvents (e.g., Water), solvent-free conditions |
| Conditions | Elevated temperature and pressure | Mild temperature and pressure |
| Process | Batch processing | Continuous flow processing |
| Efficiency | Good yields but can have selectivity issues | Higher yields, improved selectivity, reduced by-products |
Development of Advanced Materials with Tuned Functionalities and Performance Optimization
This compound serves as a critical monomer for the synthesis of high-performance polymers, particularly aromatic polyimides and polyamides. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone imparts a unique combination of desirable properties.
Future research in this area will focus on designing and synthesizing novel polymers with precisely tuned functionalities for advanced applications. The bulky, electron-withdrawing -CF3 group disrupts polymer chain packing, which can enhance solubility and processability without compromising thermal stability. researchgate.net
Key research directions include:
Tailored Polyimides and Polyamides: By systematically varying the dianhydride or dicarboxylic acid co-monomers polymerized with this compound, new polymers with optimized properties can be developed. nih.govmdpi.com Research will target materials with enhanced thermal stability (glass transition temperatures >300 °C), improved mechanical strength, and superior processability for applications in aerospace, automotive, and microelectronics. nih.govnih.gov
Optical and Dielectric Properties: The presence of fluorine lowers the polarizability of the polymer chains, leading to materials with low dielectric constants and low refractive indices. researchgate.netnih.gov This makes them highly suitable for use as insulating layers in microelectronic devices and as transparent, colorless films for flexible displays and optical components. mdpi.comresearchgate.net Future work will aim to further reduce the dielectric constant and enhance optical clarity for next-generation electronics.
Membrane-Based Separations: The modified free volume and altered chain packing in -CF3 containing polymers make them promising candidates for gas separation membranes. Research will explore the synthesis of polymers with tailored pore structures and surface chemistries to achieve high permeability and selectivity for specific gases, such as CO₂/CH₄ or O₂/N₂ separations.
The table below summarizes the key property enhancements provided by the trifluoromethyl group in high-performance polymers.
| Property | Enhancement due to -CF3 Group | Potential Application |
| Solubility | Increased solubility in organic solvents | Improved processability, solution casting of films |
| Optical Transparency | High transparency, low color | Flexible displays, optical lenses, optoelectronics |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature | Aerospace components, high-temperature adhesives |
| Dielectric Constant | Reduced dielectric constant and dissipation factor | Microelectronic insulators, high-frequency circuits |
| Gas Permeability | Increased fractional free volume | Membranes for gas separation |
| Chemical Resistance | Enhanced stability in harsh chemical environments | Protective coatings, chemical processing equipment |
Identification of New Biological Targets and Therapeutic Applications
The ortho-diamine functionality of this compound is a versatile scaffold for the synthesis of various heterocyclic compounds, most notably benzimidazoles. vinhuni.edu.vnnih.gov Benzimidazole (B57391) derivatives are known to exhibit a wide spectrum of pharmacological activities. The trifluoromethyl group is a highly valued substituent in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.combeilstein-journals.org
Future research will leverage these features to discover novel therapeutic agents:
Anticancer Agents: Benzimidazole, 1,3,4-thiadiazole, and dihydropyrimidine (B8664642) scaffolds derived from fluorinated precursors have shown promise as anticancer agents. nih.govmdpi.commdpi.com Research will focus on synthesizing libraries of derivatives of this compound and screening them against various cancer cell lines and specific molecular targets like kinases or topoisomerases. nih.govresearchgate.netgoogle.com The goal is to develop more potent and selective anticancer drugs with improved pharmacokinetic profiles.
Antimicrobial Agents: There is a pressing need for new antimicrobial drugs due to rising resistance. nih.gov Heterocyclic compounds synthesized from this compound can be explored for their activity against a range of pathogenic bacteria and fungi. nih.govnih.gov The focus will be on identifying compounds that can overcome existing resistance mechanisms or act on novel microbial targets.
Antiviral and Other Therapeutic Areas: The benzimidazole core is present in several antiviral drugs. nih.gov Future efforts will involve designing and synthesizing novel derivatives to target viral enzymes and proteins. Beyond this, the versatility of the this compound scaffold allows for its exploration in other therapeutic areas, such as anti-inflammatory, anti-parasitic, and neuroprotective agents.
The table below outlines potential therapeutic applications stemming from derivatives of this compound.
| Derivative Class | Potential Biological Target/Mechanism | Therapeutic Application |
| Benzimidazoles | Tubulin polymerization, Kinases, DNA topoisomerase | Anticancer, Antiviral, Anthelmintic |
| 1,3,4-Thiadiazoles | Caspases, various enzymes | Anticancer, Antimicrobial |
| Quinoxalines | DNA intercalation, enzyme inhibition | Anticancer, Antibacterial |
| Dihydropyrimidines | Dihydrofolate reductase, ion channels | Antibacterial, Antihypertensive |
Environmental Impact and Degradation Pathway Elucidation
The widespread and increasing use of fluorinated organic compounds raises important questions about their environmental fate and potential impact. nih.gov The carbon-fluorine bond is exceptionally strong, which imparts high stability to molecules but also makes them potentially resistant to degradation, leading to persistence in the environment. nih.govucd.ie
Future research must address the environmental aspects of this compound and related compounds:
Biodegradation Studies: Elucidating the biodegradation pathways of this compound is a critical research area. Studies on analogous fluoroanilines suggest that microbial degradation is possible, though often slow and dependent on the degree and position of fluorine substitution. nih.govresearchgate.net Research should focus on identifying specific microbial strains or consortia capable of degrading this compound under various environmental conditions (aerobic and anaerobic). mdpi.comnih.gov Understanding the enzymatic mechanisms involved in C-N and potential C-F bond cleavage is essential. nih.gov
Degradation Product Identification: It is crucial to identify the intermediate and final degradation products. A significant concern with trifluoromethyl-aromatic compounds is the potential formation of trifluoroacetic acid (TFA), a highly persistent and mobile environmental contaminant. rsc.orgacs.org Analytical studies are needed to determine if the degradation of this compound leads to TFA or other potentially toxic by-products.
Ecotoxicity Assessment: The toxicity of this compound and its degradation products to various aquatic and terrestrial organisms needs to be systematically evaluated. This data is vital for conducting comprehensive environmental risk assessments and establishing guidelines for its handling and disposal.
Advanced Remediation Technologies: In parallel with degradation studies, research into advanced oxidation processes (AOPs), photochemical degradation, or other remediation technologies could provide effective strategies for removing persistent fluorinated anilines from industrial wastewater and contaminated sites. nih.govmdpi.com
The table below outlines key research questions regarding the environmental fate of this compound.
| Research Area | Key Questions to Address |
| Biodegradation | Can microorganisms use this compound as a source of carbon/nitrogen? What are the degradation rates under different conditions? Which microbial species and enzymes are involved? |
| Metabolic Pathways | Does degradation proceed via hydroxylation, deamination, or defluorination first? Is the aromatic ring cleaved? |
| Product Formation | Is trifluoroacetic acid (TFA) a final degradation product? What other fluorinated or non-fluorinated intermediates are formed? |
| Ecotoxicology | What is the acute and chronic toxicity of the parent compound and its metabolites to representative environmental species (e.g., algae, daphnia, fish)? |
| Persistence | What is the environmental half-life of this compound in soil and water? Does it bioaccumulate? |
Q & A
Advanced Question: How can side reactions (e.g., over-reduction or dehalogenation) be minimized during large-scale synthesis?
Answer:
- Controlled feed rates : Slow addition of reactants (e.g., 4-chloro-3,5-dinitrobenzotrifluoride in methanol) prevents accumulation of intermediates and suppresses side reactions like dehalogenation .
- Catalyst optimization : Palladium on charcoal with magnesium oxide enhances selectivity. Monitoring reaction progress via gas chromatography ensures >90% conversion to the target diamino product .
- Temperature modulation : Maintaining 75–100°C stabilizes intermediates and avoids thermal degradation .
Basic Question: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators in poorly ventilated areas .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (acute toxicity: LD₅₀ 58–128 mg/kg) .
- Spill management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Question: How do structural modifications (e.g., trifluoromethyl groups) influence the compound’s aquatic toxicity?
Answer:
- The trifluoromethyl group increases hydrophobicity, leading to bioaccumulation in aquatic organisms (LC₅₀ for fish: 35.0 mg/L over 96 hours) .
- Mitigation strategies include derivatization with hydrophilic moieties (e.g., sulfonate groups) to reduce environmental persistence .
Basic Question: What analytical techniques are used to characterize this compound purity?
Answer:
- Chromatography : Flash column chromatography (chloroform/ethyl acetate) and HPLC are standard for isolating the compound .
- Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity, while FT-IR identifies amine (-NH₂) stretches at ~3300 cm⁻¹ .
Advanced Question: How can conflicting data (e.g., melting point discrepancies) between batches be resolved?
Answer:
- Thermogravimetric analysis (TGA) : Differentiates between polymorphs or solvates that may alter melting points .
- X-ray crystallography : Resolves structural anomalies caused by impurities (e.g., residual 3-aminobenzotrifluoride) .
Basic Question: What are the primary applications of this compound in materials science?
Answer:
Advanced Question: How does fluorination affect the mechanical properties of polyimides derived from this compound?
Answer:
- Enhanced hydrophobicity : Trifluoromethyl groups reduce moisture absorption (<0.5% at 100% RH), improving dimensional stability in humid environments .
- Stress resistance : Fluorinated polyimides exhibit 30% higher tensile strength under thermal cycling (25–300°C) compared to non-fluorinated analogs .
Basic Question: What regulatory guidelines govern the use of this compound in research?
Answer:
Advanced Question: How do international regulations (e.g., CLP vs. TSCA) impact cross-institutional collaborations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
